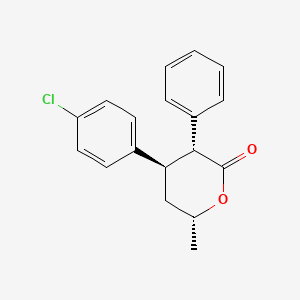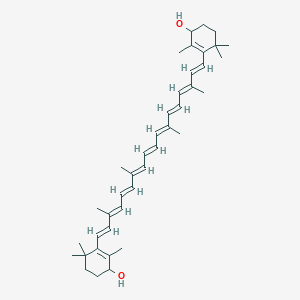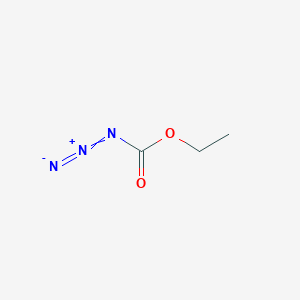
Sulfuric acid, zirconium salt, basic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid, zirconium salt, basic, also known as basic zirconium sulfate, is a compound that combines zirconium with sulfate ions. This compound is known for its stability and resistance to corrosion, making it valuable in various industrial applications. Zirconium itself is a transition metal that is highly resistant to heat and corrosion, which contributes to the unique properties of its compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of basic zirconium sulfate typically involves the reaction of zirconium oxide with sulfuric acid. The process can be summarized by the following reaction:
ZrO2+2H2SO4+H2O→Zr(SO4)2(H2O)x
This reaction produces zirconium sulfate, which can then be converted to basic zirconium sulfate by adjusting the pH and temperature conditions . The precipitation method involves maintaining the solution at around 75°C and adjusting the pH to approximately 1.6 to obtain a high-quality product .
Industrial Production Methods
In industrial settings, the production of basic zirconium sulfate often involves the leaching of zirconium from eudialyte or zircon ores using sulfuric acid. The leach solution is then treated to remove impurities and precipitate the basic zirconium sulfate. This method ensures a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Basic zirconium sulfate undergoes various chemical reactions, including:
Precipitation Reactions: The compound can be precipitated from solutions by adjusting the pH and temperature.
Complex Formation: Zirconium can form complexes with other ligands, such as sulfate and water molecules.
Common Reagents and Conditions
Sulfuric Acid: Used in the initial leaching and precipitation processes.
Calcium Chloride: Added to remove excess sulfate ions during the precipitation process.
Major Products Formed
The primary product formed from these reactions is basic zirconium sulfate itself, which can be further processed to obtain zirconium dioxide (ZrO₂), a valuable material in various applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, basic zirconium sulfate is used as a precursor for the synthesis of zirconium dioxide, which is employed as a catalyst in various organic reactions . It is also used in the preparation of other zirconium compounds.
Biology and Medicine
Zirconium compounds, including basic zirconium sulfate, are explored for their potential use in medical applications, such as in dental materials and as anticancer agents .
Industry
In industry, basic zirconium sulfate is used in the production of ceramics, pigments, and as a catalyst support. Its resistance to corrosion makes it suitable for use in harsh chemical environments .
Mécanisme D'action
The mechanism of action of basic zirconium sulfate involves its ability to form stable complexes with other molecules. The sulfate ions and water molecules coordinate with the zirconium center, creating a stable structure that resists decomposition . This stability is crucial for its applications in various fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium(IV) Sulfate: Similar in composition but differs in hydration levels and specific applications.
Zirconium Oxychloride: Another zirconium compound used in similar applications but with different chemical properties.
Uniqueness
Basic zirconium sulfate is unique due to its stability and resistance to corrosion, which are not as pronounced in other zirconium compounds. Its ability to form stable complexes with sulfate ions makes it particularly valuable in industrial and research applications .
Propriétés
Numéro CAS |
84583-91-5 |
|---|---|
Formule moléculaire |
C26H19ClO2 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
1-chloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H19ClO2/c27-23-17-9-16-22-24(23)26(29,19-12-5-2-6-13-19)21-15-8-7-14-20(21)25(22,28)18-10-3-1-4-11-18/h1-17,28-29H |
Clé InChI |
QGUARODFGRMJTP-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Zr+4] |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=CC=CC=C42)(C5=CC=CC=C5)O)O |
Key on ui other cas no. |
84583-91-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















